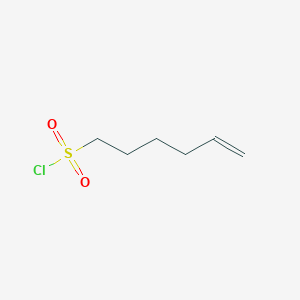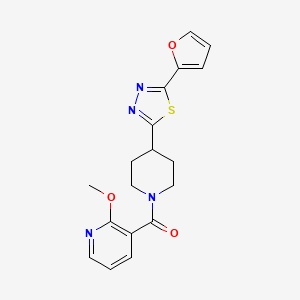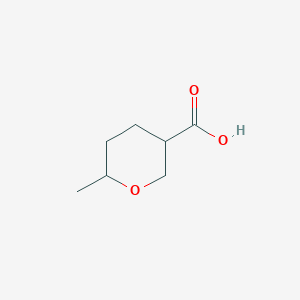
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea, also known as PTUP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
作用機序
The mechanism of action of 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea is not fully understood, but it is believed to act as an inhibitor of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin, 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea can prevent the growth and proliferation of cancer cells. 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has also been shown to interact with the protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. Additionally, 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
One advantage of using 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea in lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. Additionally, 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea. One area of interest is the development of 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea in combination with other drugs or therapies for the treatment of cancer and other diseases.
合成法
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of piperidine, thioamide, and p-tolyl isocyanate, followed by several purification steps. The final product is obtained as a white solid with a high yield.
科学的研究の応用
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[4-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-13-5-7-14(8-6-13)19-17(24)21-18-20-15(12-25-18)11-16(23)22-9-3-2-4-10-22/h5-8,12H,2-4,9-11H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFDZXFZAQOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)
![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride](/img/structure/B2466518.png)


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)


![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B2466528.png)


![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)
![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)